

4,6-Dihydroxypyridazine-3-carboxylic acid structure and properties

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Compound of Interest

Compound Name: 4,6-Dihydroxypyridazine-3-carboxylic acid

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An In-depth Technical Guide to **4,6-Dihydroxypyridazine-3-carboxylic Acid**: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4,6-dihydroxypyridazine-3-carboxylic acid**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Introduction

4,6-Dihydroxypyridazine-3-carboxylic acid is a pyridazine derivative that serves as a valuable building block in the synthesis of more complex heterocyclic compounds.^{[1][2]} Its unique structure, featuring a pyridazine ring substituted with two hydroxyl groups and a carboxylic acid, imparts a high degree of polarity.^{[1][2]} This characteristic influences its solubility and makes it a versatile scaffold in the design of novel therapeutic agents. The pyridazine nucleus, in general, is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[1]

Chemical Structure and Tautomerism

The molecular formula of **4,6-dihydroxypyridazine-3-carboxylic acid** is $C_5H_4N_2O_4$, and its molecular weight is approximately 156.10 g/mol .^{[1][3][4]} The compound is registered under CAS numbers 1442437-21-9 and 1823277-97-9.^{[1][3][4]}

A critical aspect of the chemistry of **4,6-dihydroxypyridazine-3-carboxylic acid** is its potential for tautomerism. The presence of hydroxyl groups adjacent to the pyridazine ring nitrogen atoms allows for keto-enol tautomerization. The molecule can exist in several tautomeric forms, with the most common being the dihydroxy form and the hydroxy-oxo forms. The IUPAC name, 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid, reflects the prevalence of one of these tautomers.^{[3][5]} The equilibrium between these forms can be influenced by the solvent, pH, and temperature. Understanding this tautomeric behavior is crucial for predicting the compound's reactivity and its interactions with biological targets.

Caption: Tautomeric forms of **4,6-dihydroxypyridazine-3-carboxylic acid**.

Physicochemical Properties

The physicochemical properties of **4,6-dihydroxypyridazine-3-carboxylic acid** are summarized in the table below. The presence of multiple polar functional groups—two hydroxyls and a carboxylic acid—results in high polarity, leading to good solubility in polar solvents like water and dimethyl sulfoxide (DMSO).^{[1][2]}

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₂ O ₄	[1][3][4]
Molecular Weight	156.10 g/mol	[1][3][4]
CAS Number	1442437-21-9, 1823277-97-9	[1][3][4]
Appearance	Yellow solid	[6]
Solubility	Soluble in water and DMSO	[1][2]
XLogP3-AA	-0.4	[5]
Hydrogen Bond Donor Count	3	[5]
Hydrogen Bond Acceptor Count	5	[5]
Storage	2–8°C, sealed in a dry environment	[2]

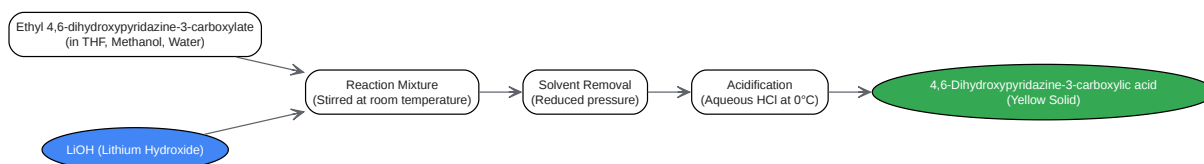
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4,6-dihydroxypyridazine-3-carboxylic acid**.

- **¹H NMR Spectroscopy:** A proton NMR spectrum in deuterium oxide (D₂O) has been reported to show a multiplet between δ 6.00-5.34 ppm and a singlet at δ 4.75 ppm.[6] The broad peak in the downfield region is characteristic of the carboxylic acid proton.[7]
- **Mass Spectrometry:** Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for this polar molecule. A reported mass spectrum shows a peak at m/z 156.9 [M+H]⁺, confirming the molecular weight of the compound.[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1690-1760 cm⁻¹. [8][9] The presence of hydroxyl groups on the pyridazine ring would also contribute to the O-H stretching region.

Synthesis

A common and efficient method for the synthesis of **4,6-dihydroxypyridazine-3-carboxylic acid** is through the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[1][2] This reaction is typically carried out under basic conditions.



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Caption: Synthesis workflow for **4,6-dihydroxypyridazine-3-carboxylic acid**.

Experimental Protocol: Hydrolysis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate[6]

- **Dissolution:** Dissolve ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF), methanol, and water.
- **Hydrolysis:** Slowly add lithium hydroxide (LiOH) (3 equivalents) to the solution at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 3-4 hours, monitoring the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).
- **Solvent Removal:** Once the reaction is complete, remove the solvents under reduced pressure.
- **Acidification:** Cool the resulting solid in an ice bath and acidify with a 1:1 aqueous HCl solution until a precipitate forms.

- Isolation: Stir the mixture at room temperature for 30-40 minutes, then filter the solid, wash with water, and dry under vacuum.
- Purification: Further purify the solid by stirring in a methanol:dichloromethane (2:8) mixture, followed by filtration and drying to yield the final product as a yellow solid.

This protocol provides a high yield (approximately 88%) of the desired product.^[6] The choice of a mixed solvent system ensures the solubility of both the starting material and the lithium hydroxide. Acidification is a critical step to protonate the carboxylate and precipitate the final product.

Biological Activities and Potential Applications

While **4,6-dihydroxypyridazine-3-carboxylic acid** itself has not been extensively studied for its specific biological activities, the pyridazine scaffold is present in numerous compounds with a broad range of pharmacological effects.^{[1][3]} These include anti-hypertensive, anti-cancer, and anti-inflammatory activities.^[3]

The primary application of **4,6-dihydroxypyridazine-3-carboxylic acid** is as a versatile intermediate in the synthesis of more complex molecules for drug discovery and development.^{[1][2]} The functional groups on the molecule offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets. For instance, the carboxylic acid can be converted to amides or esters, and the hydroxyl groups can be alkylated or acylated to modulate the compound's properties and biological activity.

Safety and Handling

4,6-Dihydroxypyridazine-3-carboxylic acid should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.^[10] It is recommended to use personal protective equipment, including gloves and safety glasses, when working with this compound. It should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.^[2]

Conclusion

4,6-Dihydroxypyridazine-3-carboxylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis,

coupled with the versatility of its functional groups, makes it an attractive starting material for the development of novel therapeutic agents. Further research into its specific biological activities and the exploration of its derivatives could lead to the discovery of new and effective drugs.

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